molecular formula C11H13N B13917813 5-Isopropyl-3-methylbenzonitrile CAS No. 1349717-12-9

5-Isopropyl-3-methylbenzonitrile

Cat. No.: B13917813
CAS No.: 1349717-12-9
M. Wt: 159.23 g/mol
InChI Key: UYVZNFRIHLCKCH-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylbenzonitrile: is an organic compound belonging to the class of aromatic nitriles It is characterized by a benzene ring substituted with an isopropyl group at the 5-position and a methyl group at the 3-position, along with a nitrile group (-CN) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-methylbenzonitrile can be achieved through several methods. One common approach involves the cyanation of the corresponding benzyl halide. For instance, 5-Isopropyl-3-methylbenzyl chloride can be reacted with sodium cyanide (NaCN) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) to yield this compound. The reaction typically requires heating to facilitate the substitution reaction.

Another method involves the dehydration of the corresponding benzaldoxime. In this approach, 5-Isopropyl-3-methylbenzaldoxime is treated with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanation reactions using benzyl halides and sodium cyanide. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-Isopropyl-3-methylbenzonitrile can undergo oxidation reactions at the benzylic position. For example, oxidation with potassium permanganate (KMnO4) can convert the isopropyl group to a carboxylic acid group, resulting in the formation of 5-Isopropyl-3-methylbenzoic acid.

Reduction: The nitrile group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions. For instance, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group (-NO2) onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 5-Isopropyl-3-methylbenzoic acid

    Reduction: 5-Isopropyl-3-methylbenzylamine

    Substitution: 5-Isopropyl-3-methyl-2-nitrobenzonitrile

Scientific Research Applications

5-Isopropyl-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new molecules with desired properties.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its aromatic nitrile group, which can interact with biological targets.

    Medicine: Research into potential therapeutic applications of derivatives of this compound is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylbenzonitrile depends on its specific application. In biological systems, the nitrile group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropyl-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-Isopropyl-3-methylbenzylamine: Similar structure but with an amine group instead of a nitrile group.

    5-Isopropyl-3-methyl-2-nitrobenzonitrile: Similar structure but with an additional nitro group on the benzene ring.

Uniqueness

5-Isopropyl-3-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring and the presence of a nitrile group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1349717-12-9

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-methyl-5-propan-2-ylbenzonitrile

InChI

InChI=1S/C11H13N/c1-8(2)11-5-9(3)4-10(6-11)7-12/h4-6,8H,1-3H3

InChI Key

UYVZNFRIHLCKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C)C#N

Origin of Product

United States

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